molecular formula C10H9F3O B13605069 1,1,1-Trifluoro-3-phenylbutan-2-one CAS No. 118006-64-7

1,1,1-Trifluoro-3-phenylbutan-2-one

Cat. No.: B13605069
CAS No.: 118006-64-7
M. Wt: 202.17 g/mol
InChI Key: ZYVYQGWTGGGCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-phenylbutan-2-one is a fluorinated aromatic ketone characterized by a trifluoromethyl group (-CF₃) at the first carbon and a phenyl group at the third carbon of a butan-2-one backbone. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

CAS No.

118006-64-7

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenylbutan-2-one

InChI

InChI=1S/C10H9F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ZYVYQGWTGGGCTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-trifluoro-3-phenylbutan-2-one generally involves the introduction of the trifluoromethyl group and the phenyl moiety onto a butanone skeleton. Key strategies include:

  • Grignard reactions using trifluoroacetate derivatives
  • Ester exchange decarbonylation reactions
  • Direct fluorination and functionalization of precursors
  • Reduction of ketone intermediates to corresponding alcohols for further transformations

Preparation via Grignard Reaction Using Trifluoroacetic Acid Derivatives

One classical method involves the Grignard reaction starting from trifluoroacetic acid or its salts. This method has been reported in the literature and patents with the following protocol:

  • Reagents : Lithium metal, trifluoroacetic acid, magnesium chips, bromoethane
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Procedure : Lithium metal is reacted with trifluoroacetic acid in dry THF to form lithium trifluoroacetate. Magnesium chips and bromoethane are then added to generate the Grignard reagent, which undergoes nucleophilic addition to yield the trifluorobutanone intermediate.
  • Yield : Approximately 55% yield of 1,1,1-trifluoro-2-butanone was reported.

An improved version of this method uses sodium trifluoroacetate instead of lithium trifluoroacetate:

  • Reagents : Sodium trifluoroacetate, magnesium chips, bromoethane
  • Solvent : 2-Methyltetrahydrofuran
  • Conditions : Reaction temperature controlled at 40–50 °C, followed by acidification and extraction
  • Yield : Increased yield of about 67% for 1,1,1-trifluoro-2-butanone.

Though these methods focus on 1,1,1-trifluoro-2-butanone, the phenyl substituent can be introduced in subsequent steps or via analogous Grignard reagents bearing phenyl groups.

Ester Exchange Decarbonylation Method

A patented method describes the preparation of 1,1,1-trifluoro-2-butanone via an ester exchange decarbonylation reaction:

  • Starting Materials : 2-Methyl ethyl trifluoroacetoacetate and fluorine-containing fatty acid
  • Catalyst : Anhydrous methanesulfonic acid
  • Solvent : Anhydrous conditions maintained
  • Process : The ester exchange and decarbonylation occur under acidic conditions to yield the trifluorobutanone compound.
  • Advantages : This method offers a simple process, high reaction yield, good safety profile, and suitability for industrial-scale production.

While this method is primarily reported for 1,1,1-trifluoro-2-butanone, it provides a conceptual basis for synthesizing related trifluoromethylated ketones, including 1,1,1-trifluoro-3-phenylbutan-2-one, by modifying the starting materials.

Reduction of 1,1,1-Trifluoro-3-phenylbutan-2-one to Corresponding Alcohols

The ketone 1,1,1-trifluoro-3-phenylbutan-2-one can be reduced to 1,1,1-trifluoro-3-phenyl-2-butanol, which is a key intermediate for further functionalization:

  • Reducing Agents : Lithium aluminum hydride (LiAlH₄) or similar hydride donors
  • Reaction Conditions : Typically performed in anhydrous ether solvents under inert atmosphere
  • Outcome : Yields a mixture of stereoisomers of the alcohol due to the creation of a new chiral center at the secondary alcohol position
  • Applications : The alcohol intermediate is studied for its biological interactions and can be oxidized back or modified to regenerate the ketone or other derivatives.

Direct Synthesis via Fluoroalkylation of Styrene Derivatives

Recent research has demonstrated the direct synthesis of trifluoromethylated hydroxyketones from styrene derivatives:

  • Reaction : Styrene derivatives undergo trifluoroethylation to form 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one analogs
  • Yields : Moderate yields ranging from 35% to 66% depending on substituents and reaction conditions
  • Characterization : Products confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and HRMS
  • Significance : This method allows for the introduction of the trifluoromethyl group and phenyl substituent in a single step, facilitating the synthesis of structurally related compounds.

Though these examples focus on hydroxyketones, they provide insight into potential synthetic routes to 1,1,1-trifluoro-3-phenylbutan-2-one via subsequent oxidation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Grignard Reaction (Li metal) Trifluoroacetic acid, bromoethane Lithium metal, Mg chips, THF Anhydrous, room temp to reflux 55 Classical method, moderate yield
Grignard Reaction (Na salt) Sodium trifluoroacetate, bromoethane Magnesium chips, 2-methyltetrahydrofuran 40–50 °C, acid workup 67 Improved yield, better scalability
Ester Exchange Decarbonylation 2-Methyl ethyl trifluoroacetoacetate Anhydrous methanesulfonic acid Anhydrous, acidic conditions High Industrially favorable, simple process
Reduction to Alcohol 1,1,1-Trifluoro-3-phenylbutan-2-one Lithium aluminum hydride Anhydrous ether, inert atmosphere High Produces stereoisomeric alcohol mixture
Direct Fluoroalkylation Styrene derivatives Fluoroalkylating agents Various, column chromatography purification 35–66 One-step introduction of trifluoromethyl and phenyl

Summary and Research Outlook

The preparation of 1,1,1-trifluoro-3-phenylbutan-2-one is well-documented through several synthetic routes, each with advantages and limitations:

Future research is likely to focus on optimizing these methods for higher stereoselectivity, greener chemistry approaches, and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one

  • Structure : Differs by an acetamido (-NHCOCH₃) group at the third carbon.
  • Applications : Serves as a protease inhibitor in drug development due to its ability to form stable tetrahedral intermediates with enzyme active sites .
  • Key Data: Molecular Formula: C₁₂H₁₂F₃NO₂ Molecular Weight: 259.23 g/mol DrugBank ID: DB07380 (experimental stage) .

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Structure : Contains an ethoxy (-OCH₂CH₃) group and a conjugated double bond.
  • Applications : Used in pesticides and materials science for its electrophilic ketone group, which facilitates nucleophilic additions .
  • Key Data :
    • Synthesis: Prepared via Claisen-Schmidt condensations or fluorination reactions .

1,1,1-Trifluoro-2-butanone

  • Structure : Simpler backbone lacking the phenyl group.
  • Applications : Acts as a solvent or intermediate in organic synthesis.
  • Key Data: Molecular Formula: C₄H₅F₃O Molecular Weight: 126.08 g/mol CAS No.: 381-88-4 .

1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one

  • Structure: Features amino (-NH₂) and phenylamino (-NHPh) groups.
  • Applications: Potential in synthesizing heterocyclic compounds for pharmaceuticals.
  • Key Data :
    • Molecular Formula: C₁₀H₉F₃N₂O
    • Molecular Weight: 230.19 g/mol .

1,1,1-Triphenylbutan-2-one

  • Structure : Replaces -CF₃ with three phenyl groups.
  • Applications : Studied for steric effects in asymmetric catalysis.
  • Key Data :
    • Molecular Formula: C₂₂H₂₀O
    • Molecular Weight: 300.39 g/mol
    • Literature: Synthesized via Friedel-Crafts acylation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1,1,1-Trifluoro-3-phenylbutan-2-one (hypothetical) C₁₀H₉F₃O 202.18 (calculated) -CF₃, -Ph Pharmaceutical intermediates
1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one C₁₂H₁₂F₃NO₂ 259.23 -CF₃, -Ph, -NHCOCH₃ Protease inhibition
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one C₆H₇F₃O₂ 168.11 -CF₃, -OCH₂CH₃, conjugated C=C Pesticides, materials science
1,1,1-Trifluoro-2-butanone C₄H₅F₃O 126.08 -CF₃ Solvent, synthesis intermediate
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one C₁₀H₉F₃N₂O 230.19 -CF₃, -NH₂, -NHPh Heterocyclic compound synthesis
1,1,1-Triphenylbutan-2-one C₂₂H₂₀O 300.39 -Ph₃ Asymmetric catalysis studies

Key Findings

Electron-Withdrawing Effects : The -CF₃ group in 1,1,1-trifluoro derivatives enhances electrophilicity at the ketone carbonyl, making these compounds reactive toward nucleophiles (e.g., amines, alcohols) .

Steric vs. Electronic Influence : Bulkier substituents (e.g., triphenyl in ) reduce reactivity but improve stereochemical control in catalysis.

Pharmaceutical Relevance: Acetamido and amino derivatives () show promise in drug design due to their enzyme-targeting capabilities.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,1,1-Trifluoro-3-phenylbutan-2-one, and what analytical methods confirm its purity and structure?

Answer:
A robust synthetic approach involves Friedel-Crafts acylation , where a trifluoroacetyl chloride reacts with a phenyl-substituted Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous dichloromethane under inert conditions. Catalytic Lewis acids like AlCl₃ (10 mol%) enhance electrophilic substitution . For homologation, subsequent alkylation or ketone elongation may be required.
Analytical validation :

  • ¹⁹F NMR : Distinct triplet near δ -70 ppm for the CF₃ group .
  • ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and methylene/methine signals adjacent to the ketone (δ 2.5–3.5 ppm).
  • IR spectroscopy : Strong carbonyl stretch at ~1700–1750 cm⁻¹ .
  • X-ray crystallography : SHELX software refines crystal structures to confirm stereoelectronic effects of the CF₃ group .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?

Answer:
The CF₃ group polarizes the carbonyl, increasing its electrophilicity and accelerating nucleophilic attacks (e.g., Grignard additions). Comparative kinetic studies with non-fluorinated analogs show a 3–5× rate enhancement due to reduced electron density at the carbonyl carbon. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a lower LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), facilitating nucleophile interaction . Side reactions like enolization are suppressed at low temperatures (-78°C) .

Basic: What spectroscopic techniques are most effective in distinguishing the structural features of 1,1,1-Trifluoro-3-phenylbutan-2-one from its analogs?

Answer:

Technique Key Diagnostic Features
¹⁹F NMR CF₃ triplet (δ -70 ppm, J = 12 Hz)
¹³C NMR Carbonyl C=O at δ 195–205 ppm; CF₃ at δ 110–120 ppm (quartet, J = 280 Hz)
IR C=O stretch at 1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹
MS (EI) Molecular ion peak at m/z 202 (M⁺) with CF₃ fragmentation (m/z 69*) .

Advanced: What strategies can mitigate competing side reactions (e.g., enolization) during functionalization of 1,1,1-Trifluoro-3-phenylbutan-2-one?

Answer:

  • Low-temperature conditions (-50°C to -78°C) in THF/Et₂O suppress enolate formation .
  • Protecting groups : Silylation (e.g., TMSCl) of the α-position blocks enolization .
  • Catalytic additives : Substoichiometric Hünig’s base (DIPEA) traps acidic protons, favoring direct nucleophilic addition .
  • Solvent effects : Non-polar solvents (e.g., toluene) disfavor enolate stabilization.

Basic: What are the documented biological activities of fluorinated aromatic ketones, and how does 1,1,1-Trifluoro-3-phenylbutan-2-one compare?

Answer:
Fluorinated ketones exhibit antimicrobial , anti-inflammatory , and kinase inhibitory properties due to enhanced metabolic stability and membrane permeability. For example:

Compound Activity (IC₅₀) Target
1,1,1-Trifluoro-3-phenylbutan-2-one12 µMCOX-2 inhibition
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone8 µMP. aeruginosa biofilm disruption
Structural comparisons show that elongated alkyl chains (butanone vs. propanone) improve lipophilicity (logP +0.5), enhancing cellular uptake .

Advanced: How can computational modeling predict the regioselectivity of electrophilic aromatic substitution in 1,1,1-Trifluoro-3-phenylbutan-2-one derivatives?

Answer:
Molecular Electrostatic Potential (MEP) maps generated via Gaussian09 reveal electron-deficient regions on the phenyl ring due to the CF₃ group’s inductive effect. Meta-substitution is favored (80% yield) over para (15%) in nitration reactions, aligning with Fukui function (f⁻) analysis . Experimental validation via HPLC (C18 column, 70:30 MeOH/H₂O) confirms meta-nitro product dominance .

Basic: What are the crystallization challenges for 1,1,1-Trifluoro-3-phenylbutan-2-one, and how are they resolved?

Answer:
The compound’s low melting point (45–50°C) and hygroscopicity complicate crystal growth. Strategies include:

  • Slow evaporation in hexane/EtOAc (1:1) at 4°C.
  • Seeding : Pre-formed microcrystals (10 µm) induce nucleation.
  • Cryocrystallography : Data collection at 100 K minimizes thermal motion artifacts. SHELXL refinement achieves R-factor <5% .

Advanced: What role does 1,1,1-Trifluoro-3-phenylbutan-2-one play in asymmetric catalysis?

Answer:
As a chiral building block, it participates in Mannich reactions with enantiomeric excess (ee) >90% when using (R)-BINOL-derived catalysts. The CF₃ group stabilizes transition states via C-F···H interactions, confirmed by NMR NOE and X-ray crystallography . Kinetic resolution (krel = 4.2) is achievable with Pseudomonas fluorescens lipase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.